JNJ-1661010, also known as Takeda-25, is a selective and reversible inhibitor of fatty acid amide hydrolase. This compound has garnered attention due to its potential therapeutic applications, particularly in modulating the endocannabinoid system by inhibiting the breakdown of bioactive lipids such as anandamide. The compound has demonstrated significant brain penetration and activity in vivo, making it a candidate for research in pain management and neuroprotection.
JNJ-1661010 was developed through a collaborative effort involving pharmaceutical companies and academic research institutions. It belongs to the class of compounds known as fatty acid amide hydrolase inhibitors, which are designed to selectively inhibit the enzyme fatty acid amide hydrolase. This enzyme is crucial for the metabolism of various fatty acid amides, including anandamide, which plays a significant role in pain sensation, mood regulation, and neuroprotection .
The synthesis of JNJ-1661010 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a series of precursor molecules that undergo transformations to introduce specific functional groups necessary for its inhibitory activity.
The molecular structure of JNJ-1661010 can be characterized by its core urea or carbamate moiety, which is critical for its interaction with the active site of fatty acid amide hydrolase. The compound's three-dimensional conformation allows it to effectively bind to the enzyme, inhibiting its activity.
JNJ-1661010 primarily acts through covalent modification of the active site serine residue (Ser241) in fatty acid amide hydrolase. This reaction involves:
The kinetics of inhibition can be characterized using parameters such as IC, which indicates the concentration required to inhibit 50% of enzyme activity. For JNJ-1661010, this value is reported at approximately 12 nM, indicating high potency .
The mechanism by which JNJ-1661010 inhibits fatty acid amide hydrolase involves several steps:
Studies indicate that JNJ-1661010 exhibits a half-life on the enzyme ranging from 8 to 12 minutes depending on conditions, suggesting a relatively stable interaction with potential for prolonged effects in vivo .
JNJ-1661010 has potential applications in various scientific fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: